Ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate is a benzofuran derivative known for its diverse biological activities. Benzofuran compounds are widely distributed in nature and have been extensively studied for their pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The unique structure of benzofuran derivatives makes them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones using a base such as potassium carbonate in a solvent like dimethylformamide . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the reaction of appropriate starting materials under microwave irradiation, which significantly reduces reaction time and improves product yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential anti-tumor and antibacterial activities.
Medicine: Investigated for its potential use as an anti-viral and anti-oxidative agent.
Industry: Utilized in the development of new antimicrobial agents due to its broad-spectrum activity
Mechanism of Action
The mechanism of action of ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its anti-oxidative effects. It also interacts with bacterial cell membranes, leading to disruption and antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,4-dimethoxybenzoyl)acetate: Another benzofuran derivative with similar synthetic routes.
4-Phenyl-2-((3-arylsydnon-4-yl-methylene)hydrazono)-2,3-dihydro-thiazoles: Compounds with similar biological activities but different core structures
Uniqueness
Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its broad-spectrum biological activities make it a valuable compound in medicinal chemistry .
Biological Activity
Ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a benzofuran core with a carboxylate ester group and a hydroxyaniline substituent, suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅NO₃. The compound's structure allows for interactions with biological systems that may enhance its solubility and bioavailability compared to other derivatives.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅NO₃ |
Molecular Weight | 241.28 g/mol |
Solubility | Soluble in organic solvents |
1. Anticancer Activity
Research indicates that derivatives of benzofuran exhibit promising anticancer properties. This compound has shown potential for inhibiting specific cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as ERK/MAPK and PI3K/Akt pathways .
Case Study:
A study involving the evaluation of benzofuran derivatives found that certain compounds significantly inhibited the growth of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis . this compound was included in these evaluations due to its structural similarities.
2. Antimicrobial Activity
Benzofuran derivatives have also been studied for their antimicrobial properties. This compound may exhibit activity against various pathogens, including bacteria and fungi. The presence of the hydroxyaniline moiety is believed to enhance its interaction with microbial targets.
Research Findings:
In a comparative study of various benzofuran derivatives, it was found that those with hydroxyl substitutions displayed increased activity against Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been suggested through its ability to inhibit pro-inflammatory cytokine production. Compounds with similar structures have been shown to reduce levels of IL-6 and TNF-alpha in vitro, indicating their potential use in treating inflammatory diseases .
Experimental Evidence:
In vitro assays demonstrated that treatment with benzofuran derivatives led to decreased expression of inflammatory markers in macrophages stimulated with lipopolysaccharide (LPS) . This suggests that this compound could be beneficial in managing conditions like arthritis or other inflammatory disorders.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound | Activity Type | Mechanism |
---|---|---|
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate | Antimicrobial | Disruption of cell membrane integrity |
Ethyl 6-chloro-5-hydroxy-2-methylbenzofuran-3-carboxylate | Anticancer | Induction of apoptosis via ERK pathway modulation |
Ethyl 2-(furan-2-yl)-5-hydroxybenzofuran-3-carboxylate | Anti-inflammatory | Inhibition of cytokine production |
Properties
CAS No. |
82131-02-0 |
---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-2-21-17(20)15-11-7-3-6-10-14(11)22-16(15)18-12-8-4-5-9-13(12)19/h3-10,18-19H,2H2,1H3 |
InChI Key |
HYPNCOUCYZGSRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C21)NC3=CC=CC=C3O |
Origin of Product |
United States |
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